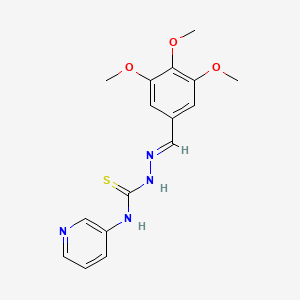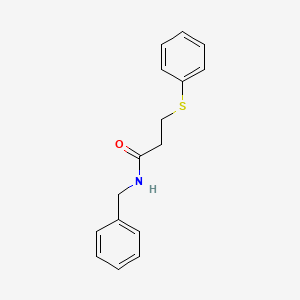![molecular formula C21H22N2O3 B5794241 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5794241.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea, commonly known as "NED-19," is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. NED-19 is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which plays a crucial role in regulating various physiological processes, including thermoregulation, pain sensation, and cancer development.
科学的研究の応用
NED-19 has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of NED-19 is in the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channels. This compound channels are involved in various physiological processes, including cold sensation, pain sensation, and cancer development. NED-19 has been shown to selectively block this compound channels, making it a valuable tool for studying the role of this compound channels in different physiological processes.
作用機序
NED-19 selectively blocks N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channels by binding to a specific site on the channel. This compound channels are activated by cold temperatures and various chemical compounds, including menthol and icilin. NED-19 competes with these compounds for binding to the this compound channel, effectively blocking the channel's activity.
Biochemical and Physiological Effects:
NED-19 has been shown to have various biochemical and physiological effects. In vitro studies have shown that NED-19 can inhibit the proliferation of cancer cells by blocking this compound channels. NED-19 has also been shown to reduce pain sensation in animal models, making it a potential therapeutic agent for pain management.
実験室実験の利点と制限
One of the significant advantages of NED-19 is its selectivity for N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channels. This selectivity allows researchers to study the role of this compound channels in different physiological processes without affecting other channels' activity. However, one of the limitations of NED-19 is its relatively short half-life, which can make it challenging to use in long-term experiments.
将来の方向性
There are several future directions for research on NED-19. One potential direction is the development of more potent N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea channel blockers based on the structure of NED-19. Another potential direction is the study of the role of this compound channels in cancer development and the potential use of NED-19 as a therapeutic agent for cancer treatment. Additionally, further research is needed to understand the long-term effects of NED-19 on different physiological processes and its potential applications in pain management.
Conclusion:
In conclusion, this compound, or NED-19, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. NED-19 is a selective antagonist of the this compound channel, making it a valuable tool for studying the role of this compound channels in different physiological processes. The synthesis of NED-19 is relatively straightforward, and it has several advantages, including its selectivity for this compound channels. However, further research is needed to understand the long-term effects of NED-19 on different physiological processes and its potential applications in various fields.
合成法
The synthesis of NED-19 involves the reaction between 2-(3,4-dimethoxyphenyl)ethylamine and 1-naphthylisocyanate. The reaction is carried out in anhydrous dichloromethane at room temperature, and the resulting NED-19 product is purified using column chromatography. The synthesis of NED-19 is relatively straightforward and can be achieved with high yields.
特性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-19-11-10-15(14-20(19)26-2)12-13-22-21(24)23-18-9-5-7-16-6-3-4-8-17(16)18/h3-11,14H,12-13H2,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUGIDIGTXHDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate](/img/structure/B5794178.png)


![11,11-dimethyl-3,4,11,12-tetrahydro-2H,9H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B5794202.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794206.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5794229.png)



![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5794261.png)



